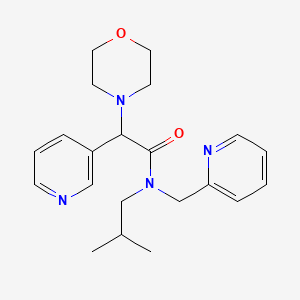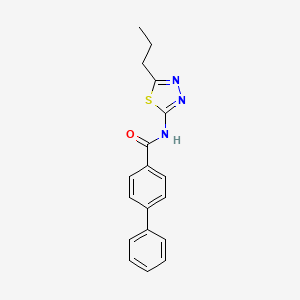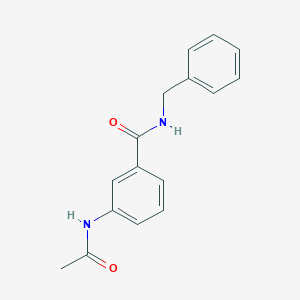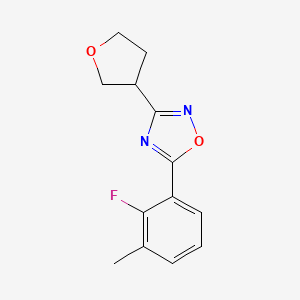
1-(3,5-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-aryl substituted dihydro-, 5-methyldihydro-, and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues, which are closely related to the compound of interest, involves the reaction of β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate. The reaction yields various substituted pyrimidinediones, demonstrating the versatility of this synthesis approach for generating compounds with desired functional groups (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,5-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been elucidated using spectral data from 1H-, 13C-, 1H/13C (HETCOR) NMR, and IR spectroscopy. These techniques provide valuable information regarding the arrangement of atoms within the molecule and the presence of specific functional groups, crucial for understanding the compound's reactivity and properties (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).
Chemical Reactions and Properties
Pyrimidinediones, including the compound of interest, participate in various chemical reactions due to their reactive functional groups. For example, 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones are synthesized through cyclocondensation and can undergo S-alkylation under phase transfer conditions, highlighting the chemical versatility of these compounds (Dave & Patel, 2001).
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-8(2)5-9(4-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZIPOWRDDDGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CC(=O)NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

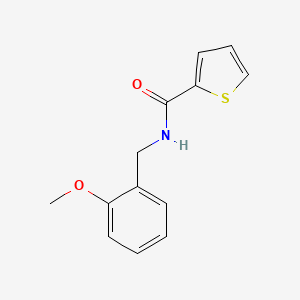
![7-methoxy-N-methyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5635204.png)
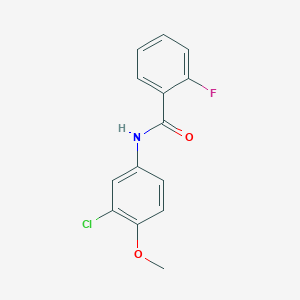
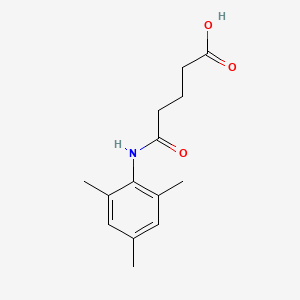
![N-1,3-benzodioxol-5-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635228.png)
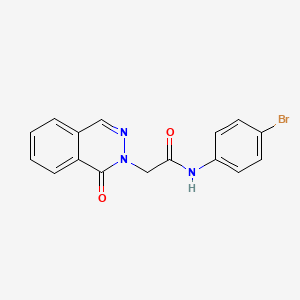
![1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B5635238.png)
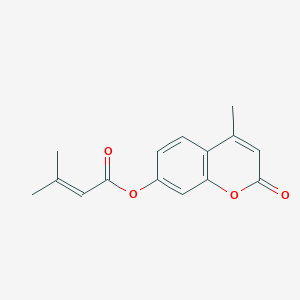

![1'-[3-(1H-imidazol-2-yl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5635266.png)
